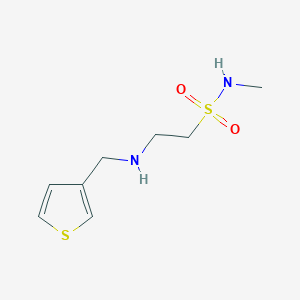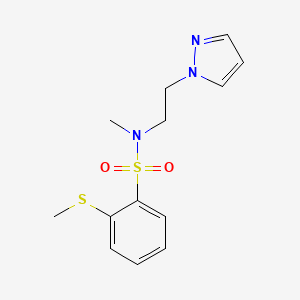![molecular formula C19H25N3O3 B7633558 1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea](/img/structure/B7633558.png)
1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea, also known as Y-27632, is a synthetic compound that has been widely used in scientific research. It was initially developed as a selective inhibitor of Rho-associated protein kinase (ROCK), which plays a crucial role in regulating actin cytoskeleton dynamics and cell motility. In recent years, Y-27632 has been found to have many other biological activities, making it a valuable tool in various fields of biomedical research.
Wirkmechanismus
1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea exerts its biological effects by inhibiting ROCK, which is a downstream effector of the small GTPase RhoA. ROCK regulates actin cytoskeleton dynamics and cell motility by phosphorylating various substrates, such as myosin light chain and LIM kinase. By inhibiting ROCK, 1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea can modulate these cellular processes and affect cell behavior. In addition to ROCK inhibition, 1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea has been shown to have other molecular targets, such as protein kinase C and protein kinase A.
Biochemical and Physiological Effects:
1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea has been reported to have various biochemical and physiological effects in different cell types and tissues. For example, it can inhibit cell migration and invasion by modulating actin cytoskeleton dynamics and focal adhesion formation. It can also promote cell survival and reduce apoptosis by activating the Akt pathway. In addition, 1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea has several advantages as a research tool. It is highly selective for ROCK1 and ROCK2, which allows for specific inhibition of these proteins without affecting other cellular processes. It is also relatively stable and can be easily dissolved in various solvents. However, there are also some limitations to the use of 1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea. For example, its potency and efficacy can vary depending on the cell type and experimental conditions. It can also have off-target effects on other kinases and signaling pathways, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea has shown great potential as a research tool in various fields of biomedical research. Some possible future directions for the use of 1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea include:
1. Investigating the role of ROCK in the development and progression of cancer, and exploring the potential of 1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea as a therapeutic agent for cancer treatment.
2. Studying the effects of 1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea on the function and regeneration of various tissues, such as the nervous system, cardiovascular system, and skeletal muscle.
3. Developing more potent and selective ROCK inhibitors based on the structure of 1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea, and exploring their potential as therapeutic agents for various diseases.
4. Using 1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea as a tool to study the molecular mechanisms underlying various cellular processes, such as cell migration, proliferation, and differentiation.
In conclusion, 1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea is a synthetic compound that has been widely used in scientific research due to its broad biological activities. It has been shown to inhibit ROCK with high selectivity, and has many potential applications in various fields of biomedical research. Further studies are needed to fully understand the molecular mechanisms underlying its effects and to explore its therapeutic potential.
Synthesemethoden
1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea can be synthesized by the reaction of 1-(2-bromoethyl)-3-(2-oxabicyclo[4.2.0]oct-7-en-3-yl)urea with 4-methoxytryptamine in the presence of a palladium catalyst. The synthesis process involves several steps, including the preparation of key intermediates and the purification of the final product. The yield of the synthesis is typically around 30-40%.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea has been extensively used in scientific research due to its broad biological activities. It has been shown to inhibit ROCK1 and ROCK2 with high selectivity, which makes it a useful tool for studying the functions of these proteins in various cellular processes. For example, 1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea has been used to investigate the role of ROCK in cell migration, proliferation, and apoptosis. It has also been used to study the effects of ROCK inhibition on the development of various diseases, such as cancer, cardiovascular diseases, and neurological disorders.
Eigenschaften
IUPAC Name |
1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-24-16-6-2-5-14-18(16)12(11-21-14)7-8-20-19(23)22-15-10-17-13(15)4-3-9-25-17/h2,5-6,11,13,15,17,21H,3-4,7-10H2,1H3,(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPHURREBCJPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)CCNC(=O)NC3CC4C3CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-2-yl]methyl]morpholine](/img/structure/B7633501.png)

![N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-3-methoxy-4-methylpiperidine-1-carboxamide](/img/structure/B7633515.png)
![6-[2-[(2,6-Dimethylmorpholin-4-yl)methyl]pyrrolidin-1-yl]pyridazine-3-carbonitrile](/img/structure/B7633522.png)
![N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-4-fluoro-3,5-dimethylbenzenesulfonamide](/img/structure/B7633528.png)
![N-methyl-2-methylsulfanyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B7633547.png)
![N-[(5,5-dimethyloxolan-2-yl)methyl]-3-methoxy-4-methylpiperidine-1-carboxamide](/img/structure/B7633553.png)


![N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-3,4,5-trifluorobenzenesulfonamide](/img/structure/B7633570.png)


![3-chloro-N-[(2-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)benzamide](/img/structure/B7633582.png)